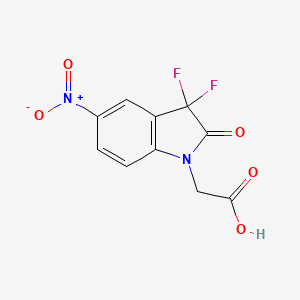

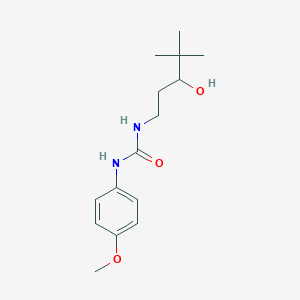

![molecular formula C22H23N3O3S2 B2931732 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1207048-48-3](/img/structure/B2931732.png)

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, commonly known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Enantioselective Catalysis

Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the critical role of the arene sulfonyl group for high enantioselectivity. This showcases their potential in synthetic chemistry for achieving high yields and selectivities across a broad range of substrates, highlighting their application in the synthesis of enantiomerically pure compounds (Zhouyu Wang et al., 2006).

Antimicrobial and Antifungal Agents

Novel piperazine derivatives have been synthesized, demonstrating significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of piperazine-based compounds in the development of new antimicrobial agents, offering a pathway to address antibiotic resistance (B. Krishnamurthy et al., 2011).

Chelation and Complexation Chemistry

The sulfomethylation of piperazine and related macrocycles, leading to the formation of complex chelates, demonstrates the utility of such structures in the development of new chelating agents. These agents can be used in various applications, including medical imaging, drug delivery, and as ligands in coordination chemistry (J van Westrenen & A D Sherry, 1992).

Proton-Transfer Compounds

The study of proton-transfer compounds involving piperazine shows the importance of such structures in understanding hydrogen bonding and crystal engineering. This research provides insights into the design of materials with specific optical, electrical, or mechanical properties (Graham Smith et al., 2011).

Serotonin and Dopamine Receptors

Carboxamide and sulfonamide derivatives of piperazine have been identified as having high affinities for serotonin and dopamine receptors, indicating their potential as novel therapeutic agents for psychiatric disorders. This highlights the application of piperazine derivatives in the development of drugs targeting the central nervous system (C. Park et al., 2010).

Adenosine Receptor Antagonists

The development of adenosine A2B receptor antagonists based on piperazine-1-sulfonylphenylxanthines illustrates the potential of piperazine derivatives in the treatment of diseases mediated by adenosine receptors, such as inflammatory and cardiovascular diseases (T. Borrmann et al., 2009).

Metabolic Studies

Research on the metabolism of piperazine-carbodithioic acid derivatives in rats provides valuable information on the pharmacokinetics and potential toxicity of such compounds. This is crucial for the development of safe and effective drugs (Xiaomei Jiang et al., 2007).

Propiedades

IUPAC Name |

3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-17-6-5-9-19(16-17)24-11-13-25(14-12-24)30(27,28)20-10-15-29-21(20)22(26)23-18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZSIRMQCNJYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

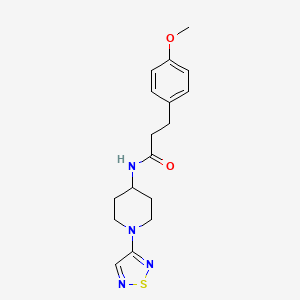

![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/no-structure.png)

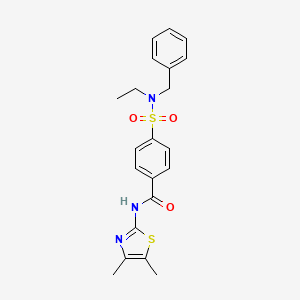

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2931659.png)

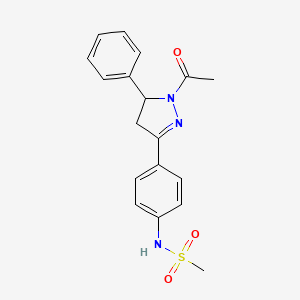

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2931661.png)

![Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate](/img/structure/B2931662.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2931667.png)

![N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2931671.png)

![methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2931672.png)